molecular formula C9H5Cl3F2O2 B1411262 2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride CAS No. 1803717-69-2

2',6'-Dichloro-4'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411262
CAS No.: 1803717-69-2
M. Wt: 289.5 g/mol
InChI Key: GNCPQINDPXTMTF-UHFFFAOYSA-N
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Description

2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is a chemical compound with the molecular formula C9H5Cl3F2O2. It is known for its unique structure, which includes both chloro and difluoromethoxy groups attached to a phenacyl chloride backbone. This compound is used in various scientific research applications due to its reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method starts with 2,6-dichlorophenol, which undergoes a series of reactions including chlorination and difluoromethylation to yield the desired product . The reaction conditions often involve the use of chlorinating agents such as thionyl chloride and difluoromethylating agents like difluoromethyl ether.

Industrial Production Methods

In an industrial setting, the production of 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride may involve large-scale halogenation and difluoromethylation processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The phenacyl chloride moiety can be oxidized or reduced to form different functional groups.

    Hydrolysis: The compound can undergo hydrolysis to yield corresponding phenols and acids.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions include substituted phenacyl chlorides, phenols, and various oxidized or reduced derivatives .

Scientific Research Applications

2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Employed in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity, allowing it to form covalent bonds with nucleophilic sites on biomolecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride
  • 2’,6’-Dichloro-4’-(trifluoromethoxy)phenacyl chloride
  • 2’,6’-Dichloro-4’-(methoxy)phenacyl chloride

Uniqueness

2’,6’-Dichloro-4’-(difluoromethoxy)phenacyl chloride is unique due to the presence of both chloro and difluoromethoxy groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-chloro-1-[2,6-dichloro-4-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-7(15)8-5(11)1-4(2-6(8)12)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNCPQINDPXTMTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)CCl)Cl)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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